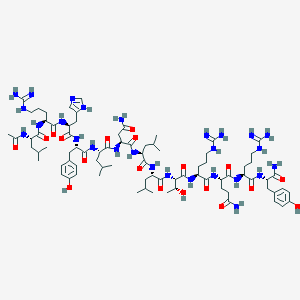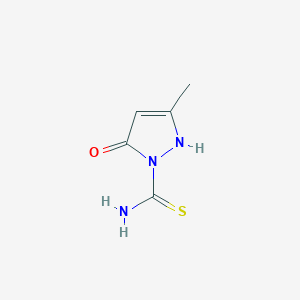
3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide
Overview
Description
3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide, also known as MDPCT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. MDPCT is a heterocyclic compound with a molecular formula of C5H8N2OS and a molecular weight of 148.2 g/mol.
Mechanism Of Action
The mechanism of action of 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide is not fully understood. However, it is believed that 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide exerts its effects by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which may contribute to its anti-inflammatory effects.
Biochemical And Physiological Effects
3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to possess a range of biochemical and physiological effects. In animal studies, 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to increase the latency of seizures induced by pentylenetetrazol and maximal electroshock. It has also been shown to reduce the production of pro-inflammatory cytokines and decrease the expression of iNOS and COX-2 in animal models of inflammation. 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide has also been shown to possess analgesic effects in animal models of pain.
Advantages And Limitations For Lab Experiments
One advantage of using 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide in lab experiments is its low toxicity. 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to have a low acute toxicity in animal studies, with an LD50 of greater than 2000 mg/kg. Another advantage is its ease of synthesis, which allows for large-scale production. However, one limitation of using 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide in lab experiments is its limited solubility in water, which may affect its bioavailability.
Future Directions
There are several potential future directions for research on 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a crop protectant, particularly in organic farming. Additionally, further research is needed to fully understand the mechanism of action of 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide and its potential applications in material science.
Synthesis Methods
3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide can be synthesized using a variety of methods, including the reaction of 3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with thiosemicarbazide in the presence of a suitable catalyst. Another method involves the reaction of 3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with thiosemicarbazide in the presence of acetic acid. The yield of 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide using these methods ranges from 60% to 85%.
Scientific Research Applications
3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide has been studied extensively for its potential applications in various fields. In medicine, 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to possess anticonvulsant, anti-inflammatory, and analgesic properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. In agriculture, 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to possess antifungal and antibacterial properties, making it a potential candidate for crop protection. In material science, 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide has been studied for its potential use in the synthesis of novel materials.
properties
IUPAC Name |
5-methyl-3-oxo-1H-pyrazole-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-3-2-4(9)8(7-3)5(6)10/h2,7H,1H3,(H2,6,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJUDYOKJACMBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366691 | |
| Record name | SBB062435 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide | |
CAS RN |
5325-86-0 | |
| Record name | SBB062435 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione](/img/structure/B124056.png)
![8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B124057.png)
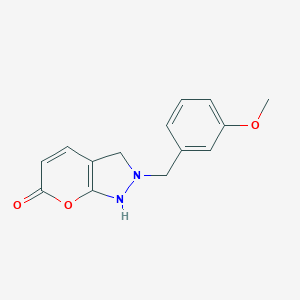

![2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one](/img/structure/B124067.png)


![trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one](/img/structure/B124073.png)
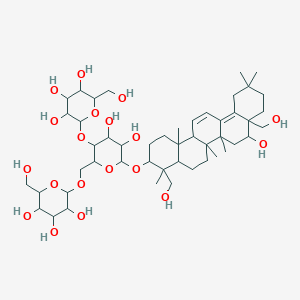
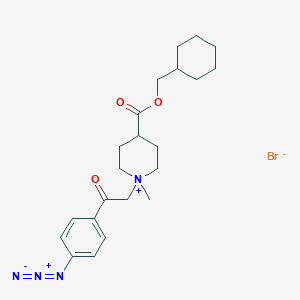
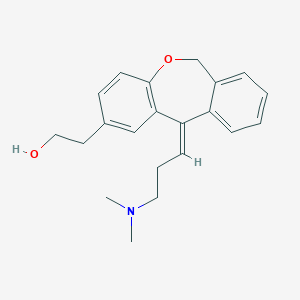
![(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl ester](/img/structure/B124085.png)
